(3E)-5-(4-bromophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one
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Overview
Description
(3E)-5-(4-bromophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one is a complex organic compound that features a furanone core, a bromophenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-(4-bromophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-bromobenzaldehyde and 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-(4-bromophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Iodophenyl derivatives.
Scientific Research Applications
(3E)-5-(4-bromophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-5-(4-bromophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (3E)-5-(4-chlorophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one
- (3E)-5-(4-fluorophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one
Uniqueness
(3E)-5-(4-bromophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy in medicinal applications.
Properties
Molecular Formula |
C27H20BrNO2 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
(3E)-5-(4-bromophenyl)-3-[[1-[(3-methylphenyl)methyl]indol-3-yl]methylidene]furan-2-one |
InChI |
InChI=1S/C27H20BrNO2/c1-18-5-4-6-19(13-18)16-29-17-22(24-7-2-3-8-25(24)29)14-21-15-26(31-27(21)30)20-9-11-23(28)12-10-20/h2-15,17H,16H2,1H3/b21-14+ |
InChI Key |
XICYMRFCLVSQBR-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C=C(OC4=O)C5=CC=C(C=C5)Br |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=C4C=C(OC4=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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